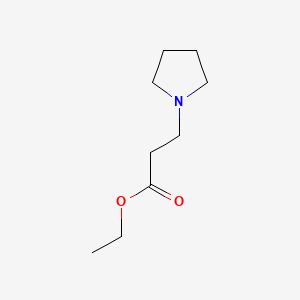

1-Pyrrolidinepropionic acid, ethyl ester

Übersicht

Beschreibung

1-Pyrrolidinepropionic acid, ethyl ester is a chemical compound that can be synthesized through various methods involving pyrrolidine or pyrrolidinone derivatives. Although the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related compounds and their synthesis pathways.

Synthesis Analysis

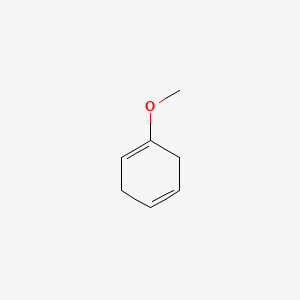

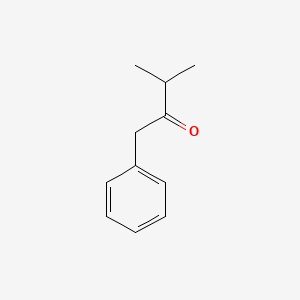

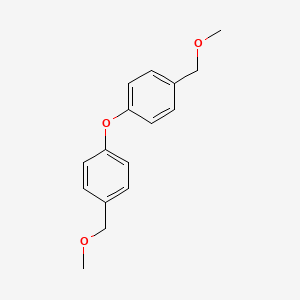

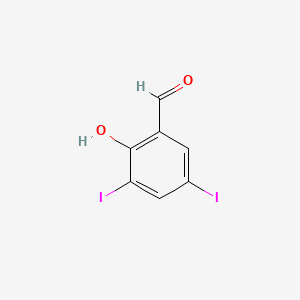

The synthesis of related pyrrolidine derivatives often involves multi-component reactions or cyclization processes. For instance, the synthesis of a pyrrolidinone derivative was achieved via a one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . Similarly, the synthesis of furo[2,3-c]pyridine derivatives from ethyl 3-hydroxyisonicotinate through O-alkylation and cyclization steps could provide insights into the synthesis of 1-Pyrrolidinepropionic acid, ethyl ester .

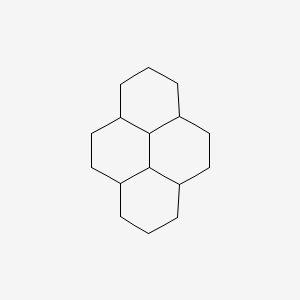

Molecular Structure Analysis

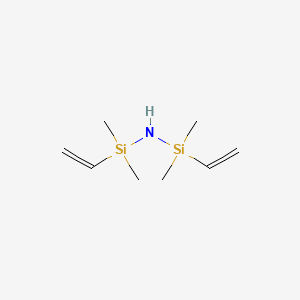

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and sometimes X-ray crystallography. For example, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was elucidated using these techniques . The molecular structure and intermolecular interactions play a crucial role in determining the physical and chemical properties of these compounds.

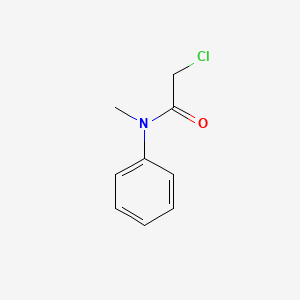

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including electrochemical and chemical oxidation. The reactivity of thionic acid esters in electrochemical oxidation was found to be higher than their oxygen analogs, indicating that similar pyrrolidine derivatives might also exhibit unique reactivity patterns . The presence of functional groups such as esters can influence the reactivity and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the ionization constants of thionic acid esters suggest that they are stronger acids than their carbonyl esters, which could be attributed to the stabilization of the anion by free 3d orbitals of the sulfur atom . The solubility, melting point, and boiling point of these compounds can vary significantly based on their molecular structure and substituents.

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Investigations

The molecular and electronic properties of various pyrrolidinones, including derivatives similar to 1-Pyrrolidinepropionic acid, ethyl ester, have been explored through Density Functional Theory (DFT) and quantum-chemical calculations. These studies provide insights into the electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energies, crucial for understanding chemical reactivity and stability (Bouklah et al., 2012).

Biological Evaluation for CCR5 Receptor Antagonism

Substituted pyrrolidine compounds have been synthesized and evaluated for their potency as CCR5 receptor antagonists. This research is significant in the context of HIV-1 infection treatment, as these compounds demonstrated low nanomolar potency against the CCR5 receptor and showed promise in inhibiting the replication of diverse R5 HIV-1 strains (Ma et al., 2007).

Electrochemical Applications

Cyano esters, structurally related to 1-Pyrrolidinepropionic acid, ethyl ester, have been identified as potential solvents for high-voltage electrochemical double-layer capacitors (EDLCs). Computational screening and experimental testing validated their effectiveness, highlighting their potential in energy storage applications (Schütter et al., 2017).

Synthesis of Bioactive Compounds

Research into the synthesis of ethyl β-substituted indolepropionates, through solid-phase synthesis involving derivatives similar to 1-Pyrrolidinepropionic acid, ethyl ester, has been reported. These compounds are significant in various biochemical applications due to their high purity and yield, emphasizing their importance in chemical synthesis (Liu et al., 2010).

Enantioselective Hydrolysis in Drug Synthesis

1-Pyrrolidinepropionic acid, ethyl ester, plays a role in the enantioselective hydrolysis process to produce chiral intermediates for drugs like Levetiracetam. The kinetic and characteristic studies of this hydrolysis process, catalyzed by specific hydrolases, shed light on the optimal conditions and kinetic parameters crucial for efficient drug synthesis (Huang et al., 2014).

Safety And Hazards

Safety data sheets for similar esters provide important information about potential hazards. For instance, ethyl acetate is classified as a flammable liquid and can cause serious eye irritation . It’s crucial to handle such chemicals with care, using protective equipment and following safety guidelines .

Zukünftige Richtungen

Esters are widely used in various industries, including the food, fragrance, cosmetic, coating, and pharmaceutical sectors . They are also present in many biologically important molecules . The future directions in the study and application of esters like “1-Pyrrolidinepropionic acid, ethyl ester” could involve exploring their potential uses in these and other areas.

Eigenschaften

IUPAC Name |

ethyl 3-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPICKVDHDWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212508 | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrrolidinepropionic acid, ethyl ester | |

CAS RN |

6317-35-7 | |

| Record name | Ethyl 1-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrrolidine-1-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINEPROPIONIC ACID, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG0X5TJ55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)